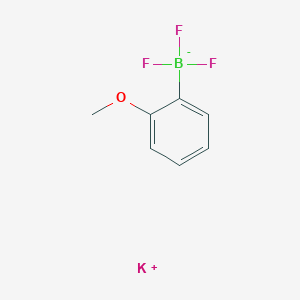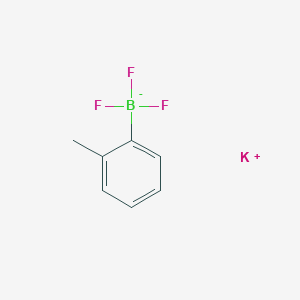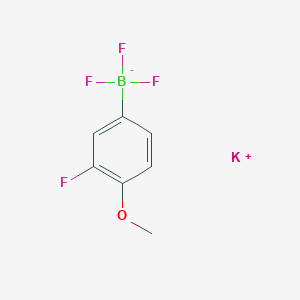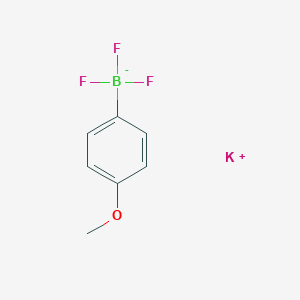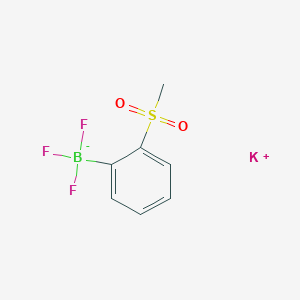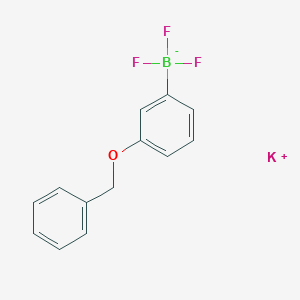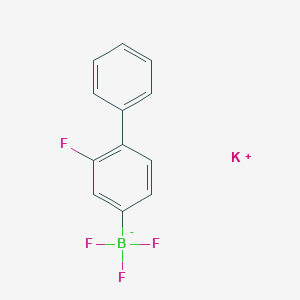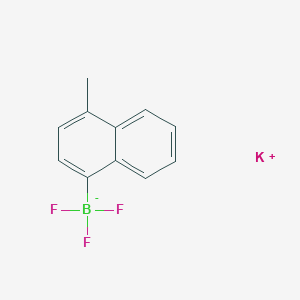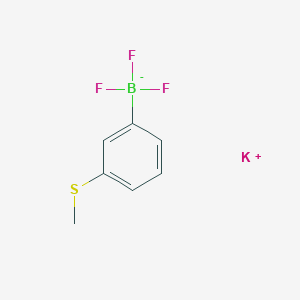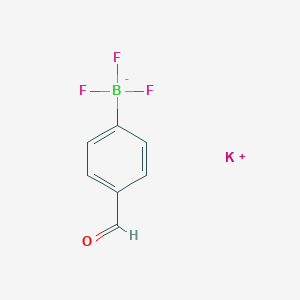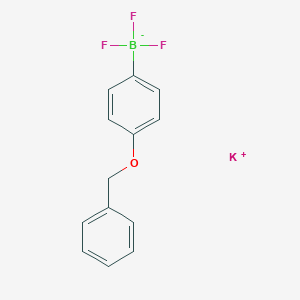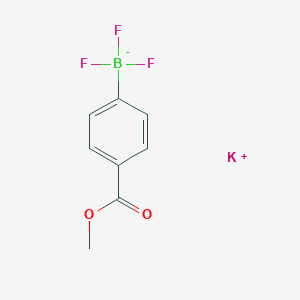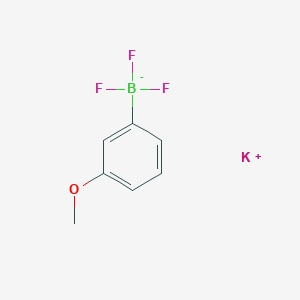
potassium;trifluoro-(3-methylphenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical compound with the molecular formula C7H7BF3K and a molecular weight of 198.03 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics.
Méthodes De Préparation
The synthesis of Potassium (3-methylphenyl)trifluoroborate typically involves the reaction of 3-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trifluoride. The general reaction scheme is as follows:
3-methylphenylboronic acid+potassium fluoride+boron trifluoride→Potassium (3-methylphenyl)trifluoroborate
Analyse Des Réactions Chimiques
Potassium (3-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It undergoes substitution reactions where the trifluoroborate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Potassium (3-methylphenyl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Potassium (3-methylphenyl)trifluoroborate involves its ability to act as a Lewis acid. It can accept electron pairs from nucleophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Potassium (3-methylphenyl)trifluoroborate can be compared with other trifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the methyl group, making it less sterically hindered.
Potassium (4-methylphenyl)trifluoroborate: Similar but with the methyl group in the para position, affecting its reactivity and steric properties.
Potassium (2-methylphenyl)trifluoroborate: Similar but with the methyl group in the ortho position, which can lead to different reactivity due to steric hindrance.
The uniqueness of Potassium (3-methylphenyl)trifluoroborate lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Propriétés
IUPAC Name |
potassium;trifluoro-(3-methylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRQMARQLLUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
